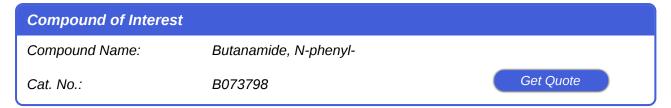


# Toxicological Profile of N-phenylbutanamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

# **Abstract**

This technical guide provides a comprehensive overview of the current toxicological knowledge of N-phenylbutanamide. Despite its industrial applications, publicly available toxicological data for N-phenylbutanamide is limited. This document synthesizes the available acute toxicity data, outlines general methodologies for key toxicological assays, and identifies critical data gaps to guide future research. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

# Introduction

N-phenylbutanamide, also known as butyranilide, is an organic compound with the chemical formula C<sub>10</sub>H<sub>13</sub>NO. It belongs to the class of anilides and finds applications as a chemical intermediate. A thorough understanding of its toxicological profile is essential for ensuring safe handling, use, and for the development of any potential pharmaceutical applications. This guide aims to provide an in-depth summary of the known toxicological properties of N-phenylbutanamide, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

# **Acute Toxicity**



Acute toxicity studies are fundamental in characterizing the potential hazards of a substance after a single exposure. The most common metric for acute oral toxicity is the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die.

# **Quantitative Data**

The available acute oral toxicity data for N-phenylbutanamide is summarized in the table below.

Test Species	Route of Exposure	LD50 Value	Toxic Effects	Reference
Rat	Oral	>500 mg/kg	Details of toxic effects not reported other than lethal dose value.	[1]
Mouse	Oral	1630 mg/kg	Details of toxic effects not reported other than lethal dose value.	[1]

Table 1: Acute Oral Toxicity of N-phenylbutanamide

# Experimental Protocol: Acute Oral Toxicity (General Guideline)

While the specific experimental protocols for the cited LD50 values for N-phenylbutanamide were not available in the public domain, a general protocol based on the OECD Test Guideline 423 (Acute Toxic Class Method) is described below. This method is designed to estimate the LD50 while minimizing the number of animals used.

Objective: To determine the acute oral toxicity of a substance.

Test Animals: Typically, young adult rats of a single sex (usually females, as they are often more sensitive) are used.

# Foundational & Exploratory

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Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory diet and drinking water ad libitum, except for a brief fasting period before dosing.

### Dose Administration:

- Animals are fasted overnight prior to administration of the test substance.
- The test substance is typically administered orally via gavage.
- A stepwise procedure is used, starting with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- The starting dose is selected based on any existing information about the substance's toxicity.
- Initially, a group of three animals is dosed at the starting dose.

### Observation:

- Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.
- Observations are made frequently on the day of dosing and at least once daily thereafter for a total of 14 days.

### **Procedure Progression:**

- If no mortality is observed, the next higher fixed dose level is administered to another group of three animals.
- If mortality is observed, the decision to proceed to a lower or higher dose depends on the number of fatalities and the timing of their occurrence.
- The study is complete when a dose that causes mortality or no effects at the highest dose is identified.

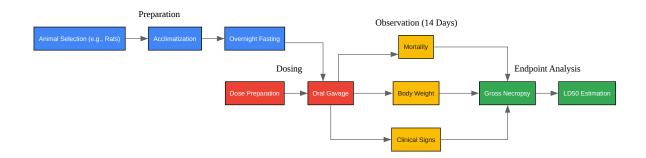






Pathology: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes in organs and tissues.





# DNA Damage activates p53 Activation ATM/ATR Kinases phosphorylates p53 Stabilization & Activation induces activates triggers Cellular Response DNA Repair Apoptosis



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# References

- 1. Butanamide, N-phenyl- | CAS#:1129-50-6 | Chemsrc [chemsrc.com]
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